6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine;dihydrochloride
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Overview
Description
CHIR98014 hydrochloride is a potent, reversible, and cell-permeable inhibitor of glycogen synthase kinase 3 (GSK3) isoforms GSK3α and GSK3β. It is known for its high selectivity, showing at least 500-fold preference for GSK3 over other serine/threonine or tyrosine kinases . This compound is widely used in scientific research, particularly in studies related to the WNT signaling pathway, glucose metabolism, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CHIR98014 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final product is obtained through purification and crystallization processes .
Industrial Production Methods
Industrial production of CHIR98014 hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s identity and purity .
Chemical Reactions Analysis
Types of Reactions
CHIR98014 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dichlorophenyl and imidazolyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of CHIR98014 hydrochloride include organic solvents like dimethyl sulfoxide (DMSO), bases such as sodium hydroxide, and oxidizing agents like hydrogen peroxide .
Major Products
The major products formed from the reactions of CHIR98014 hydrochloride depend on the specific reaction conditions. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation reactions can lead to the formation of oxidized analogs .
Scientific Research Applications
CHIR98014 hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
CHIR98014 hydrochloride exerts its effects by inhibiting both isoforms of GSK3 (GSK3α and GSK3β) with IC₅₀ values of 0.65 and 0.58 nM, respectively . This inhibition leads to the activation of the WNT signaling pathway, which plays a crucial role in cell differentiation, proliferation, and survival . Additionally, CHIR98014 hydrochloride reduces tau phosphorylation, which is implicated in the formation of neurofibrillary tangles in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
CHIR99021: Another potent GSK3 inhibitor with similar selectivity and applications.
BIO-Acetoxime: A GSK3 inhibitor used in similar research contexts.
SB216763: A GSK3 inhibitor with a different chemical structure but similar biological effects.
Uniqueness
CHIR98014 hydrochloride is unique due to its high selectivity for GSK3 over other kinases, making it a valuable tool in research focused on the WNT signaling pathway and related diseases . Its ability to permeate cells and reversibly inhibit GSK3 further enhances its utility in various scientific studies .
Properties
Molecular Formula |
C20H19Cl4N9O2 |
---|---|
Molecular Weight |
559.23 |
IUPAC Name |
6-N-[2-[[4-(2,4-Dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine dihydrochloride |
InChI |
InChI=1S/C20H17Cl2N9O2.2ClH/c21-12-1-2-13(14(22)9-12)18-16(30-8-7-24-11-30)10-27-20(29-18)26-6-5-25-17-4-3-15(31(32)33)19(23)28-17;;/h1-4,7-11H,5-6H2,(H3,23,25,28)(H,26,27,29);2*1H |
InChI Key |
WOESAPKWWVPHPK-UHFFFAOYSA-N |
SMILES |
NC1=NC(NCCNC2=NC=C(N3C=CN=C3)C(C4=CC=C(Cl)C=C4Cl)=N2)=CC=C1[N+]([O-])=O.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CHIR98014 HCl; CHIR-98014 hydrochloride; CHIR 98014; CHIR-98014; CHIR98014; CT-98014; CT 98014; CT98014; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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